Ethyl 2-bromo-5-cyano-3-formylphenylacetate
Overview
Description
Ethyl 2-bromo-5-cyano-3-formylphenylacetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a phenyl ring, which is further connected to an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-cyano-3-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-3-formylphenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or palladium on carbon with hydrogen gas are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.
Major Products
Nucleophilic Substitution: Products include substituted phenylacetates with various functional groups replacing the bromine atom.
Reduction: Products include ethyl 2-amino-5-cyano-3-hydroxyphenylacetate and ethyl 2-bromo-5-aminomethylphenylacetate.
Oxidation: The major product is ethyl 2-bromo-5-cyano-3-carboxyphenylacetate.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-formylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-3-formylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biochemical pathways. The bromine atom and cyano group can form strong interactions with target proteins, while the formyl group can participate in covalent bonding with nucleophilic residues in enzymes.
Comparison with Similar Compounds
Ethyl 2-bromo-5-cyano-3-formylphenylacetate can be compared with similar compounds such as:
Ethyl 2-bromo-4-cyano-3-formylphenylacetate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl 2-chloro-5-cyano-3-formylphenylacetate: Chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 2-bromo-5-cyano-3-methylphenylacetate: Methyl group instead of formyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-3-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-11(16)5-9-3-8(6-14)4-10(7-15)12(9)13/h3-4,7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRHZMJCCBORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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